TLR7-agonist-1
Descripción general
Descripción
TLR7-agonist-1 is a dual agonist of toll-like receptor 7 (TLR7) and TLR8 . It increases the levels of TNF-α, IFN-γ, IL-12p40, and chemokine (C-C motif) ligand 4 (CCL4) in human peripheral blood mononuclear cells (PBMCs) in a biphasic manner . TLR7 agonists, such as imiquimod, have been approved for topical use in treating warts caused by papillomavirus and for actinic keratosis . They have also been investigated for cancer immunotherapy due to their ability to induce robust production of anti-cancer cytokines such as interleukin-12 .
Aplicaciones Científicas De Investigación
Immunotherapy and Vaccine Development
Field
Immunology and Vaccine Development
Application
TLR7 agonists have been found to stimulate innate and acquired immunity, making them effective against various diseases. They are being used in the development of immunotherapies and vaccines .
Method of Application
TLR7 agonists are used to stimulate the immune response. They are often combined with other therapeutic agents or used as adjuvants in vaccines to enhance their efficacy .
Results
Studies have shown that TLR7 agonists can effectively stimulate the immune response, leading to improved outcomes in the treatment of various diseases. They have also been found to enhance the efficacy of vaccines .
Treatment of Respiratory Allergies
Field
Application
TLR7 agonists have been investigated for their potential in altering immune responses in the upper airways, which may contribute to the reduction in allergic reactivity .
Method of Application
In a study, the TLR7 agonist GSK2245035 was administered to patients with respiratory allergies to explore its effects .
Results
The study aimed to explore the potential of TLR7 agonists in altering immune responses in the upper airways, which may contribute to the reduction in allergic reactivity .
Antiviral Therapy
Field
Application
TLR7 agonists have been found to stimulate innate and acquired immunity, which is effective against various viral infections, including COVID-19 .
Method of Application
TLR7 agonists are used to stimulate the immune response against viral infections. They can be used as standalone treatments or in combination with other antiviral therapies .
Results
Studies have shown that TLR7 agonists can effectively stimulate the immune response against viral infections, leading to improved outcomes in the treatment of diseases like COVID-19 .
Cancer Immunotherapy
Field
Application
TLR7/TLR8 can be used as novel diagnostic biomarkers, progression and prognostic indicators, and immunotherapeutic targets for various tumors .
Method of Application
TLR7 agonists are used to stimulate the immune response against cancer cells. They can be used as standalone treatments or in combination with other cancer therapies .
Results
Studies have shown that TLR7 agonists can effectively stimulate the immune response against cancer cells, leading to improved outcomes in the treatment of various tumors .
Modulation of Immune Responses in Upper Airways
Field
Results
Vaccine Adjuvant Activity
Field
Immunology and Vaccine Development
Application
Small molecule TLR7/8 agonists exhibit potential vaccine adjuvant activity with improved humoral and T-cell mediated immunity, through their ability to activate the antigen presenting cells (APCs) .
Method of Application
TLR7/8 agonists are used as adjuvant candidates for inactivated viral antigens apart from various subunit and recombinant antigens, that are poorly immunogenic .
Results
The ability of TLR7/8 agonists to activate specific innate immune cells results in the modulation of humoral and T-cell mediated immunity .
Safety And Hazards
Propiedades
IUPAC Name |
4-[(5-methyl-1,2-oxazol-3-yl)methoxy]-5-(pyridin-2-ylmethyl)pyrrolo[3,2-d]pyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O2/c1-11-8-13(22-25-11)10-24-16-15-14(20-17(18)21-16)5-7-23(15)9-12-4-2-3-6-19-12/h2-8H,9-10H2,1H3,(H2,18,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKOYFLAKSGBBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)COC2=NC(=NC3=C2N(C=C3)CC4=CC=CC=N4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
TLR7-agonist-1 |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.